molecular formula C12H8N2OS B398390 N-(4-cyanophenyl)thiophene-2-carboxamide CAS No. 137272-71-0

N-(4-cyanophenyl)thiophene-2-carboxamide

Cat. No.: B398390
CAS No.: 137272-71-0
M. Wt: 228.27g/mol
InChI Key: LXYSTXOKGMXKEQ-UHFFFAOYSA-N
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Description

“N-(4-cyanophenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C12H8N2OS . It has a molecular weight of 228.27 g/mol . The compound is also known by other names such as “N-(4-cyanophenyl)-2-thiophenecarboxamide” and "SCHEMBL8888157" .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, which includes “this compound”, involves the cyclization of precursor compounds in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various spectroscopic methods including IR, 1H NMR, and mass spectroscopy . The compound exhibits a close HOMO–LUMO energy gap (ΔE H-L), with the amino derivatives having the highest and the methyl derivatives having the lowest .


Physical and Chemical Properties Analysis

“this compound” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 and a topological polar surface area of 81.1 Ų . Its exact mass and monoisotopic mass are both 228.03573406 g/mol .

Scientific Research Applications

Anticancer Activity

N-(4-cyanophenyl)thiophene-2-carboxamide and its derivatives have been studied for their anticancer properties. For instance, a series of thiophene-2-carboxamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity, with some showing potent inhibitory activity against various cancer cell lines (Gulipalli et al., 2019). Additionally, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity, revealing significant inhibitory activity against cancer cell lines (Atta & Abdel‐Latif, 2021).

Antimicrobial Activity

Thiophene-2-carboxamide compounds have also been investigated for their antimicrobial properties. N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, for example, exhibited effective antibacterial activity against various microorganisms (Cakmak et al., 2022). Other studies have reported the synthesis and antimicrobial activity screening of Schiff bases of 2-amino-4-(4-acetamido phenyl)thiophene-3-carboxamide, highlighting their potential in this field (Arora et al., 2012).

Heterocyclic Synthesis

These compounds have also been used in heterocyclic synthesis. The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives has been explored, demonstrating their utility in creating new antibiotic and antibacterial drugs (Ahmed, 2007). Additionally, the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides, wherein the thiophene nucleus acts as a diene or dienophile, showcases the versatility of these compounds in organic synthesis (Himbert et al., 1990).

Optical and Structural Studies

Furthermore, these compounds have been studied for their optical properties and structural analysis. Research on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, derived from thiophene-2-carboxamides, provides insights into their potential applications in materials science (Bogza et al., 2018).

Future Directions

The future research directions for “N-(4-cyanophenyl)thiophene-2-carboxamide” and related compounds could involve further exploration of their antioxidant and antibacterial properties . Additionally, the compounds could be studied for potential applications in other areas, such as anticonvulsant effects .

Properties

IUPAC Name

N-(4-cyanophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYSTXOKGMXKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276417
Record name N-(4-Cyanophenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137272-71-0
Record name N-(4-Cyanophenyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137272-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Cyanophenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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